Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate
Description
Properties
CAS No. |
61454-91-9 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
methyl 6-(4-phenylphenyl)hexanoate |
InChI |
InChI=1S/C19H22O2/c1-21-19(20)11-7-2-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h3,5-6,9-10,12-15H,2,4,7-8,11H2,1H3 |
InChI Key |
ODXBGVRXSJTAON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
The electronic and steric effects of substituents on the biphenyl moiety significantly influence physical and crystallographic properties:
- Nitro substituents: Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO₂-Bi-5S-E) exhibits a monoclinic crystal system (space group P2₁/c) with a molecular weight of 357.39 g·mol⁻¹. The nitro group enhances molecular polarity, leading to denser packing and higher melting points compared to non-polar analogs .
- Cyano substituents: Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1S-M) crystallizes in the monoclinic system (P2₁) with a smaller molecular weight (267.27 g·mol⁻¹). The cyano group’s strong dipole promotes smectic liquid crystalline phases, useful in display technologies .
- Methoxy substituents: Methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate (mp 116–117°C) demonstrates reduced crystallinity due to the methoxy group’s electron-donating nature, which disrupts intermolecular interactions. Its synthesis via Suzuki coupling highlights versatility in introducing aryl groups .
Ester Chain Length and Type
- Chain length: Ethyl 6-((4′-nitro-biphenyl)oxy)hexanoate (NO₂-Bi-5S-E) has a longer hexanoate chain than CN-Bi-1S-M (ethanoate). Longer chains increase flexibility, lowering transition temperatures and favoring nematic phases over smectic .
- Ester type: Replacing ethyl with methyl esters (e.g., CN-Bi-1S-M vs. NO₂-Bi-5S-E) reduces steric bulk, enhancing packing efficiency. Methacrylate derivatives (e.g., 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate) introduce polymerizable groups, enabling applications in comb-like liquid crystalline polymers .
Crystallographic and Physical Properties
Key crystallographic data for selected analogs:
The triclinic packing of NO₂-Bi-4S-E (ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate) contrasts with the monoclinic systems of hexanoate analogs, underscoring chain-length-dependent symmetry .
Functional Group Impact
- Ester vs. acid: Replacing esters with carboxylic acids (e.g., 6-(2-{[biphenyl-4-carbonyl]amino}phenoxy)hexanoic acid) introduces hydrogen bonding, increasing thermal stability but reducing solubility in non-polar solvents .
- Amides: Hexanamide derivatives (e.g., 6-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-N-([1,1′-biphenyl]-4-yl)methyl)hexanamide) exhibit biological activity, diverging from the material-science focus of ester analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate, and how are yields optimized?
- Methodology : The synthesis typically involves coupling biphenyl derivatives with hexanoate esters. For example, Suzuki-Miyaura cross-coupling is employed to link biphenyl moieties to ester-functionalized aliphatic chains. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), temperature (reflux conditions), and stoichiometry of boronic acid derivatives are optimized to achieve yields >75% . Purification via flash chromatography (e.g., using PE/EtOAc gradients) ensures high product purity .
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the biphenyl and hexanoate moieties. For instance, characteristic signals include aromatic protons (δ 6.9–7.5 ppm) and methyl ester protons (δ 3.6–3.7 ppm) . High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight, with observed peaks matching theoretical values (e.g., [M+H]⁺ or [M+NH₄]⁺ adducts) .
Q. What are the primary biological activities associated with this compound?
- Methodology : In vitro assays evaluate enzyme inhibition or receptor modulation. For example, derivatives with similar structures (e.g., Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate) are tested for hyaluronidase inhibition using fluorometric substrates or colorimetric assays . Dose-response curves (IC₅₀ values) and kinetic studies (Km/Vmax) quantify potency and mechanism of action .
Advanced Research Questions
Q. How can structural modifications improve the compound’s bioactivity or solubility?
- Methodology : Substituent effects are systematically studied. For example:
- Alkyl chain length : Varying the hexyl group (e.g., methyl vs. hexyl) impacts lipophilicity, measured via logP values (octanol-water partitioning) .
- Aromatic substitutions : Introducing electron-withdrawing groups (e.g., cyano) on the biphenyl ring enhances receptor binding affinity, as shown in docking studies .
- Advanced analogs (e.g., 6-((4'-cyanobiphenyl)-4-yloxy)hexyl acrylate) are synthesized and tested for polymer compatibility or enhanced cellular uptake .
Q. How can conflicting data on synthetic yields or biological activities be resolved?
- Methodology : Reproducibility protocols include:
- Reaction standardization : Controlled atmosphere (e.g., inert gas) and reagent purity checks (e.g., via GC-MS) to minimize side reactions .
- Biological assay validation : Cross-laboratory replication using standardized cell lines (e.g., HEK293 for receptor studies) and statistical meta-analysis to resolve discrepancies in IC₅₀ values .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions. For example:
- Docking studies : Autodock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., hyaluronidase active sites) .
- ADMET profiling : SwissADME or ProTox-II assess toxicity risks (e.g., hepatotoxicity) and pharmacokinetic properties (e.g., BBB permeability) .
Q. How does the compound’s stability under varying conditions (pH, temperature) affect its application?
- Methodology : Accelerated stability studies:
- Thermal analysis : Thermogravimetric analysis (TGA) determines decomposition temperatures (e.g., >200°C for ester stability) .
- pH stability : Incubation in buffers (pH 2–12) followed by HPLC monitoring of degradation products .
Q. What cross-disciplinary applications exist beyond pharmaceuticals?
- Methodology :
- Material science : Incorporation into liquid crystals (e.g., alkyl-linked guanidinium derivatives) for smectic phase induction, analyzed via polarized optical microscopy (POM) .
- Polymer chemistry : Copolymerization with acrylates (e.g., 6-((4'-cyanobiphenyl)-4-yloxy)hexyl acrylate) to create stimuli-responsive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
